4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one
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Overview
Description
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core . The reaction conditions often include the use of bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration . The compound’s effects are mediated through its binding to these targets, which can result in the activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one include other pyrrolo[3,2-c]pyridine derivatives and related heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits. Its ability to interact with a variety of molecular targets makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(14)2-3-9-6-13-11-4-5-12-7-10(9)11/h4-7,13H,2-3H2,1H3 |
InChI Key |
AJFWBQKKIISXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=NC=C2 |
Origin of Product |
United States |
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